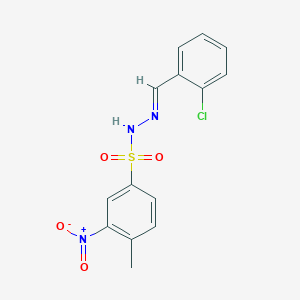![molecular formula C17H17N3O B5726766 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been studied extensively for its potential use in cancer therapy and has shown promising results in preclinical studies.
Mécanisme D'action
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole inhibits the activity of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential nutrient for cancer cells, and targeting glutaminase with 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole can lead to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to decrease the levels of glutamate and α-ketoglutarate, two metabolites produced by glutaminase. Additionally, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to decrease the levels of ATP and NADPH, two important molecules involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high potency for glutaminase inhibition. However, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has some limitations as well. It has poor solubility in water and can be toxic to cells at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole could be used in combination with other cancer therapies to enhance their effectiveness. Finally, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole could be studied in other disease contexts where glutamine metabolism is dysregulated, such as neurodegenerative diseases.
Méthodes De Synthèse
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole can be synthesized using a two-step process involving the reaction of 4-benzylphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with sodium azide and copper(II) sulfate pentahydrate.
Applications De Recherche Scientifique
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has been studied extensively for its potential use in cancer therapy. Glutamine is an essential nutrient for cancer cells, and targeting glutaminase with 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole can lead to decreased cell proliferation and increased cell death. 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has shown promising results in preclinical studies in a variety of cancer types, including breast cancer, lung cancer, and glioblastoma.
Propriétés
IUPAC Name |
1-[2-(4-benzylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-4-15(5-3-1)12-16-6-8-17(9-7-16)21-11-10-20-14-18-13-19-20/h1-9,13-14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKVEWOFWOVOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)




![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)


![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)